molecular formula C8H4Cl5NO B14686305 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide CAS No. 33560-54-2

2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B14686305
CAS No.: 33560-54-2
M. Wt: 307.4 g/mol
InChI Key: WGXCDJJEACXRNE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO. It is known for its unique structural properties and has been studied for various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted acetamides and reduced amines or alcohols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

33560-54-2

Molecular Formula

C8H4Cl5NO

Molecular Weight

307.4 g/mol

IUPAC Name

2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C8H4Cl5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)

InChI Key

WGXCDJJEACXRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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